3-(5-((N-biotinyl-6-aminocaproyl)amino)pentyl)-1-(2-deoxyerythropentofuranosyl)-1H-pyrazolo(3,4-d)py
3-(5-((N-biotinyl-6-aminocaproyl)amino)pentyl)-1-(2-deoxyerythropentofuranosyl)-1H-pyrazolo(3,4-d)py
Brand Name:
Vulcanchem
CAS No.:
137823-47-3
VCID:
VC0160236
InChI:
InChI=1S/C31H52N9O15P3S/c32-29-27-19(39-40(30(27)36-18-35-29)26-15-21(41)22(53-26)16-52-57(48,49)55-58(50,51)54-56(45,46)47)9-3-1-7-13-33-24(42)11-4-2-8-14-34-25(43)12-6-5-10-23-28-20(17-59-23)37-31(44)38-28/h18,20-23,26,28,41H,1-17H2,(H,33,42)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,37,38,44)(H2,45,46,47)/t20-,21-,22+,23-,26?,28-/m0/s1
SMILES:
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Molecular Formula:
C31H52N9O15P3S
Molecular Weight:
915.8 g/mol
3-(5-((N-biotinyl-6-aminocaproyl)amino)pentyl)-1-(2-deoxyerythropentofuranosyl)-1H-pyrazolo(3,4-d)py
CAS No.: 137823-47-3
Main Products
VCID: VC0160236
Molecular Formula: C31H52N9O15P3S
Molecular Weight: 915.8 g/mol
CAS No. | 137823-47-3 |
---|---|
Product Name | 3-(5-((N-biotinyl-6-aminocaproyl)amino)pentyl)-1-(2-deoxyerythropentofuranosyl)-1H-pyrazolo(3,4-d)py |
Molecular Formula | C31H52N9O15P3S |
Molecular Weight | 915.8 g/mol |
IUPAC Name | [[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Standard InChI | InChI=1S/C31H52N9O15P3S/c32-29-27-19(39-40(30(27)36-18-35-29)26-15-21(41)22(53-26)16-52-57(48,49)55-58(50,51)54-56(45,46)47)9-3-1-7-13-33-24(42)11-4-2-8-14-34-25(43)12-6-5-10-23-28-20(17-59-23)37-31(44)38-28/h18,20-23,26,28,41H,1-17H2,(H,33,42)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,37,38,44)(H2,45,46,47)/t20-,21-,22+,23-,26?,28-/m0/s1 |
Standard InChIKey | IAOHLYSIIUCHRD-AWCCZRSHSA-N |
Isomeric SMILES | C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES | C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES | C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyms | 3-(5-((N-biotinyl-6-aminocaproyl)amino)pentyl)-1-(2-deoxyerythropentofuranosyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine-5'-triphosphate bio-13-dAPPTP |
PubChem Compound | 132099 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume